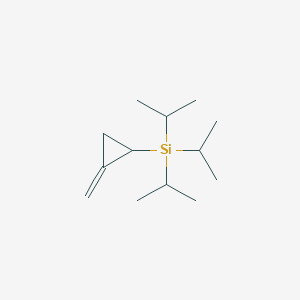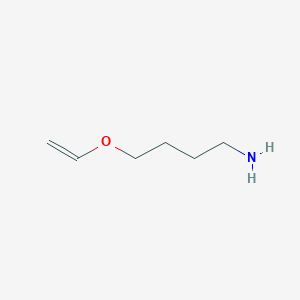
4-(Ethenyloxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a butane chain, which also contains an ethenyloxy group (-OCH=CH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 4-chlorobutan-1-amine can be reacted with sodium ethenoxide to yield this compound. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ethenyloxy group can be reduced to an ethoxy group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethoxy-substituted butan-1-amine.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
4-(Ethenyloxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)butan-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyloxy group can participate in electrophilic addition reactions, further modifying the activity of the compound. These interactions can affect cellular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: An alkanolamine that is structurally similar to 4-(Ethenyloxy)butan-1-amine but contains a hydroxyl group instead of an ethenyloxy group.
1-Butanamine: A simple primary amine with a butane chain, lacking the ethenyloxy group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethenyloxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
174656-61-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-ethenoxybutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-6-4-3-5-7/h2H,1,3-7H2 |
InChI Key |
NSCJJSJTGIJRRX-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


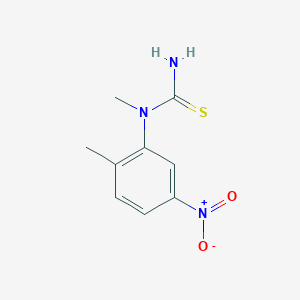
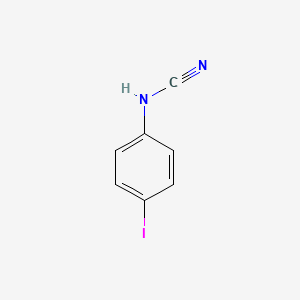
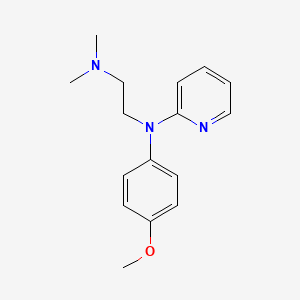
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
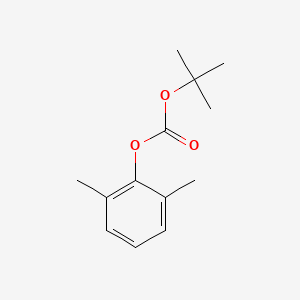
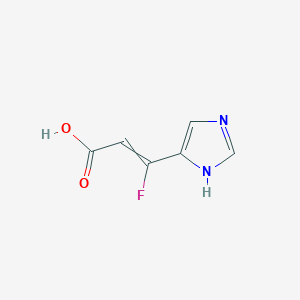
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
